molecular formula C11H15ClO B025618 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride CAS No. 108561-47-3

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride

Cat. No. B025618
M. Wt: 198.69 g/mol
InChI Key: PXOBDWKTQRZIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, also known as Isodrin, is a synthetic organic compound that belongs to the family of cyclodiene insecticides. It is a highly toxic pesticide that has been used extensively in the past to control pests in agriculture. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.

Mechanism Of Action

The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves its binding to the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. This leads to the inhibition of the neurotransmitter release, which results in the paralysis and death of the insect. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride also acts as a sodium channel blocker, which further enhances its insecticidal properties.

Biochemical And Physiological Effects

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been found to be highly toxic to birds, fish, and mammals, including humans. Exposure to 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can lead to a variety of adverse health effects, including nausea, vomiting, headaches, and dizziness. Long-term exposure can lead to more severe health effects, such as liver and kidney damage, and even cancer.

Advantages And Limitations For Lab Experiments

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments. It is a highly potent insecticide that can be used in small quantities to achieve effective results. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several limitations as well. It is highly toxic and can pose a risk to researchers who handle it. It is also a banned pesticide in many countries, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. One area of research is the development of safer and more effective insecticides that can replace 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Another area of research is the development of new cancer therapies based on the mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Finally, there is a need for more research on the environmental and health effects of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, as well as its potential for bioaccumulation in the food chain.
Conclusion
In conclusion, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride is a highly toxic pesticide that has been extensively studied for its insecticidal properties and potential use in cancer therapy. Its mechanism of action involves its binding to the GABA receptor in insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments, but its toxicity and banned status in many countries make it a challenging compound to work with. There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, including the development of safer and more effective insecticides and cancer therapies, as well as more research on its environmental and health effects.

Synthesis Methods

The synthesis of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves the reaction between 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid and thionyl chloride. The reaction takes place under reflux conditions in the presence of a catalyst, such as dimethylformamide. The product obtained is a colorless liquid that is highly toxic and flammable.

Scientific Research Applications

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests, including mosquitoes, flies, and beetles. Its mode of action involves disrupting the nervous system of insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has also been studied for its potential use in the treatment of cancer. Studies have shown that 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

properties

CAS RN

108561-47-3

Product Name

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbonyl chloride

InChI

InChI=1S/C11H15ClO/c1-6-7(2)9(4)11(5,8(6)3)10(12)13/h1-5H3

InChI Key

PXOBDWKTQRZIKS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C

synonyms

2,4-Cyclopentadiene-1-carbonyl chloride, 1,2,3,4,5-pentamethyl- (9CI)

Origin of Product

United States

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